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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2),

a key protein involved in renal glucose reabsorption. By blocking SGLT2, ertugliflozin
promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This

whitepaper provides a comprehensive overview of the preclinical pharmacokinetics and

bioavailability of ertugliflozin in key animal models, namely rats and dogs. The data

summarized herein is crucial for understanding the drug's disposition and for the design and

interpretation of nonclinical safety and efficacy studies.

Pharmacokinetic Profile of Ertugliflozin in
Preclinical Models
Ertugliflozin has been extensively studied in rats and dogs to characterize its absorption,

distribution, metabolism, and excretion (ADME) properties. The following tables summarize the

key pharmacokinetic parameters of ertugliflozin in these species.

Data Presentation
Table 1: Single-Dose Pharmacokinetic Parameters of Ertugliflozin in Rats
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Parameter Oral Administration
Intravenous
Administration

Reference(s)

Dose Data not available Data not available

Cmax (ng/mL) Data not available Data not available

Tmax (hr) Data not available Data not available

AUC (ng·hr/mL) Data not available Data not available

Half-life (t½) (hr) Data not available Data not available

Bioavailability (%) 69 N/A [1][2][3]

Protein Binding (%) ~96 ~96 [2]

N/A: Not Applicable

Table 2: Single-Dose Pharmacokinetic Parameters of Ertugliflozin in Dogs

Parameter Oral Administration
Intravenous
Administration

Reference(s)

Dose Data not available Data not available

Cmax (ng/mL) Data not available Data not available

Tmax (hr) Data not available Data not available

AUC (ng·hr/mL) Data not available Data not available

Half-life (t½) (hr) Data not available Data not available

Bioavailability (%) 94 N/A [1][2][3]

Protein Binding (%) ~97 ~97 [2]

N/A: Not Applicable

Note: While specific dose-escalation data for Cmax, Tmax, AUC, and half-life in preclinical

models are not publicly available, studies in humans have shown that ertugliflozin exposure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30578763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7403171/
https://linkinghub.elsevier.com/retrieve/pii/S0090955624116212
https://pmc.ncbi.nlm.nih.gov/articles/PMC7403171/
https://www.benchchem.com/product/b560060?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30578763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7403171/
https://linkinghub.elsevier.com/retrieve/pii/S0090955624116212
https://pmc.ncbi.nlm.nih.gov/articles/PMC7403171/
https://www.benchchem.com/product/b560060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Cmax and AUC) increases in a dose-proportional manner over a wide range of doses (0.5 mg

to 300 mg)[2][4][5].

Metabolism and Excretion
The metabolic fate of ertugliflozin is similar across species, including rats, dogs, and humans,

with glucuronidation and oxidation being the primary pathways.

In preclinical species, ertugliflozin undergoes metabolism to form several metabolites. The

main routes of biotransformation are O-glucuronidation and oxidation (monohydroxylation and

O-deethylation)[3].

In Rats:

Feces: Unchanged ertugliflozin (24.5%) and the oxidative metabolite M2 (26.7%) are the

major components found in the feces of intact rats[6].

Bile: In bile duct-cannulated rats, unchanged ertugliflozin accounts for approximately 2.4%

of the dose, while the glucuronide metabolite M4c accounts for 16.5%[6].

In Dogs:

Feces: Unchanged ertugliflozin is the most abundant component in the feces of intact dogs,

accounting for 65.1% of the dose, followed by oxidative metabolites M1 (7.1%) and M2

(8.7%)[6].

Bile: In bile duct-cannulated dogs, unchanged ertugliflozin and the glucuronide M4c are

major components, accounting for approximately 9.6% and 39.2% of the dose,

respectively[6].

The recovery of unchanged ertugliflozin in the feces of intact animals is thought to be a result

of the biliary excretion of glucuronide metabolites, which are then hydrolyzed back to the parent

drug in the intestine before being eliminated[2]. Renal excretion of unchanged ertugliflozin is a

minor pathway[2].

Experimental Protocols
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Detailed experimental protocols for the preclinical pharmacokinetic studies of ertugliflozin are

not fully available in the public domain. However, based on standard practices and available

information, the following methodologies are typically employed.

In Vivo Pharmacokinetic Studies
A typical experimental workflow for an in vivo pharmacokinetic study is outlined below.
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Pre-Study Phase

Dosing Phase

Sampling Phase

Analysis Phase

Animal Selection
(e.g., Sprague-Dawley Rats, Beagle Dogs)

- Species, Strain, Sex, Age, Weight
- Health Status

Acclimatization
- Housing Conditions

- Diet and Water ad libitum

Fasting
(e.g., overnight prior to dosing)

Drug Formulation
(e.g., in a suitable vehicle like

0.5% methylcellulose)

Oral Administration
(e.g., gavage)

Intravenous Administration
(e.g., bolus injection via a catheterized vein)

Serial Blood Sampling
(e.g., from jugular vein or other appropriate site)

- Pre-dose, and at specified time points post-dose

Plasma Preparation
- Centrifugation of blood samples

Bioanalysis
- LC-MS/MS quantification of ertugliflozin in plasma

Pharmacokinetic Analysis
- Calculation of Cmax, Tmax, AUC, t½, etc.
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Experimental Workflow for a Preclinical Pharmacokinetic Study
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Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used. Animals are

typically fasted overnight before drug administration.

Drug Administration: For oral administration, ertugliflozin is often formulated as a

suspension in a vehicle such as 0.5% methylcellulose and administered via oral gavage. For

intravenous administration, the drug is dissolved in a suitable vehicle and administered as a

bolus injection.

Blood Sampling: Serial blood samples are collected at predetermined time points before and

after drug administration. Plasma is separated by centrifugation and stored frozen until

analysis.

Bioanalytical Method
The concentration of ertugliflozin in plasma samples is typically determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation: A common method for sample preparation is protein precipitation,

where a solvent like acetonitrile is added to the plasma to precipitate proteins[1]. The

supernatant is then collected for analysis.

Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column

with a gradient mobile phase, often consisting of an aqueous component (e.g., 0.1% formic

acid in water) and an organic component (e.g., acetonitrile)[1].

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in

the multiple reaction monitoring (MRM) mode. For ertugliflozin, a common precursor-to-

product ion transition monitored is m/z 437.2 → 329.0 in positive ion mode[1].

Method Validation: The bioanalytical method is validated according to regulatory guidelines

(e.g., FDA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and

stability[1].

Metabolic Pathways
The primary metabolic pathways of ertugliflozin in preclinical models involve glucuronidation

and oxidation.
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Primary Metabolic Pathways of Ertugliflozin

Conclusion
Ertugliflozin exhibits favorable pharmacokinetic properties in preclinical species, characterized

by good oral bioavailability in both rats (69%) and dogs (94%), and high plasma protein

binding[1][2][3]. The metabolism of ertugliflozin is qualitatively similar between preclinical

species and humans, primarily involving glucuronidation and, to a lesser extent, oxidation. The

major route of elimination of the parent drug and its oxidative metabolites is through the feces,

while glucuronide metabolites are excreted in bile and urine[2][6]. This comprehensive

preclinical pharmacokinetic profile has been instrumental in guiding the clinical development of

ertugliflozin as a therapeutic agent for type 2 diabetes. Further research to obtain and publish

detailed dose-dependent pharmacokinetic data in these preclinical models would be beneficial

for the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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